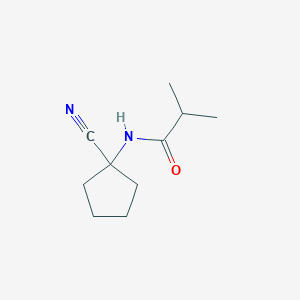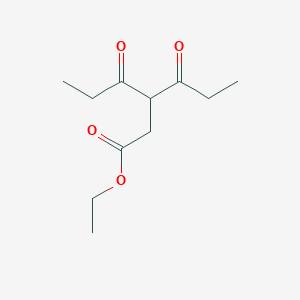
4-氧代-3-丙酰基己酸乙酯
描述
Ethyl 4-oxo-3-propanoylhexanoate is a chemical compound with the CAS Number: 70597-95-4 . It has a molecular weight of 214.26 and its molecular formula is C11H18O4 .
Molecular Structure Analysis
The InChI code for Ethyl 4-oxo-3-propanoylhexanoate is 1S/C11H18O4/c1-4-9(12)8(10(13)5-2)7-11(14)15-6-3/h8H,4-7H2,1-3H3 . This code provides a specific textual representation of the molecule’s structure.
Physical And Chemical Properties Analysis
Ethyl 4-oxo-3-propanoylhexanoate is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility were not found in the available resources.
科学研究应用
药理学
4-氧代-3-丙酰基己酸乙酯: 在药物研究中被用于合成各种化合物。它作为药物开发的前体,特别是那些可能与生物系统相互作用以产生治疗效果的药物。 该化合物的反应活性允许创建可能作为活性药物成分 (API) 的衍生物 .
有机合成
在有机化学中,4-氧代-3-丙酰基己酸乙酯在合成复杂分子方面具有重要价值。 它可用于威廉姆森醚合成等反应,其中它可能充当烷基化剂以形成醚 . 它的性质使能够形成各种有机结构,这对于创建用于研究和工业应用的新型有机化合物至关重要。
材料科学
由于该化合物具有作为单体或聚合剂的潜力,因此在材料科学中得到了应用。它的分子结构对于合成具有特定特性的新型聚合物材料至关重要,例如提高耐久性或热稳定性。 材料科学的研究人员可能会探索它在为各种技术应用创造新型材料中的用途 .
生物化学
在生物化学中,4-氧代-3-丙酰基己酸乙酯可用于研究酶催化的反应和代谢途径。它可能在酶测定中用作底物或抑制剂,有助于阐明酶功能和调控机制。 这有助于更深入地了解分子水平的生物过程 .
分析化学
分析化学家可能使用4-氧代-3-丙酰基己酸乙酯作为色谱方法(如 HPLC 或 LC-MS)中的标准品或试剂。它可用于校准仪器、验证方法或作为合成分析试剂的成分。 它定义明确的性质使其适合进行精确的定量和定性分析 .
环境科学
像4-氧代-3-丙酰基己酸乙酯这样的化学物质的环境影响也是一个重要的研究领域。研究人员可能会调查其生物降解性、毒性和对生态系统的长期影响。 了解其在环境中的行为对于评估潜在风险和制定可持续的实践至关重要,以用于其使用和处置 .
安全和危害
The safety information available indicates that Ethyl 4-oxo-3-propanoylhexanoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
属性
IUPAC Name |
ethyl 4-oxo-3-propanoylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-4-9(12)8(10(13)5-2)7-11(14)15-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRNLYTRZUUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(CC(=O)OCC)C(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

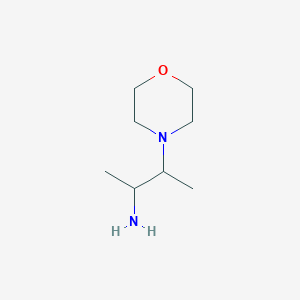
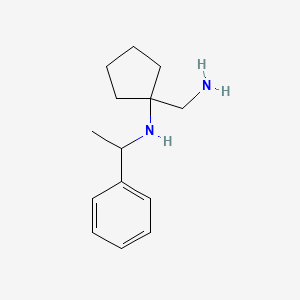

![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)
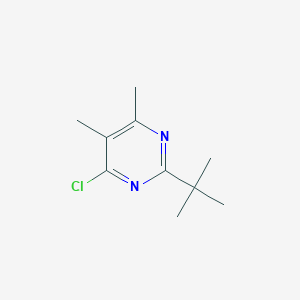
![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)
![5-Bromofuro[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522796.png)

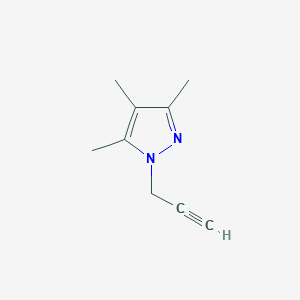
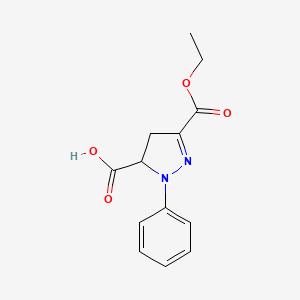
![N-[3-(2-aminoethoxy)phenyl]acetamide hydrochloride](/img/structure/B1522801.png)
![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)
